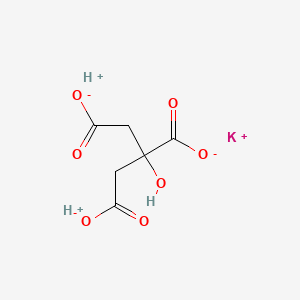

Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate

Description

Properties

Key on ui mechanism of action |

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. |

|---|---|

CAS No. |

7778-49-6 |

Molecular Formula |

C6H7KO7 |

Molecular Weight |

230.21 g/mol |

IUPAC Name |

potassium 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |

InChI Key |

WKZJASQVARUVAW-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K] |

Color/Form |

WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |

Other CAS No. |

7778-49-6 |

physical_description |

Liquid |

Related CAS |

7778-49-6 |

solubility |

1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |

Origin of Product |

United States |

Preparation Methods

Direct Neutralization of Citric Acid with Potassium Hydroxide

This is the most straightforward and commonly employed method. Citric acid is dissolved in water, then reacted with potassium hydroxide solution under controlled temperature and pH conditions. The reaction forms potassium citrate in solution, which is then concentrated and crystallized.

-

- Citric acid aqueous solution concentration: 50%-70% by mass (preferably ~60%)

- Potassium hydroxide solution concentration: 30%-50% by mass (preferably ~40%)

- Reaction temperature: 50°C to 100°C (optimal around 70°C)

- Endpoint pH: approximately 7.5

-

- Dissolve citric acid in water.

- Add potassium hydroxide solution dropwise while maintaining temperature and pH.

- Add glucose as a reducing agent to remove residual potassium chlorate impurities.

- Incubate the mixture at elevated temperature (80°C to 100°C) for 1-3 hours.

- Filter the solution to remove solids.

- Concentrate the filtrate under reduced pressure to induce crystallization.

- Separate crystals by centrifugation, wash with water, and dry in a fluidized bed.

Role of Glucose:

Glucose is added in an amount proportional to the potassium chlorate content (typically 5-10 times the chlorate weight) to reduce chlorate impurities, improving product purity and safety.Vacuum Conditions:

Evaporation and crystallization are conducted under vacuum (around -0.09 MPa) to reduce energy consumption and avoid decomposition.-

- Yield: Approximately 69.8% to 70.3% based on citric acid.

- Purity: 99.7% to 99.9% by HPLC analysis.

Ion Exchange Resin Method for Medicinal Grade Potassium Citrate

This method is more complex and suitable for pharmaceutical-grade potassium citrate production, ensuring very high purity.

-

- Obtain diammonium citrate solution by dissolving citric acid ammonium salt in water.

- Pass the solution through ion exchange resin columns (cationic and anionic) to remove impurities.

- Elute potassium ions using potassium hydroxide or potassium salt solution to replace ammonium ions.

- Concentrate the potassium citrate solution.

- Decolorize using activated carbon (gac).

- Filter through coarse, essence (0.45 μm), and ultrafiltration (0.22 μm) membranes.

- Concentrate under vacuum at about 70°C to a specific density (e.g., 40°Be).

- Cool to room temperature to crystallize potassium citrate.

- Dry the crystals under vacuum at 50-70°C.

-

- Removes color and trace impurities effectively.

- Produces potassium citrate meeting stringent pharmaceutical standards.

-

- Yield: ~70%

- Purity: ≥99.8%

- Product: White crystalline powder, non-yellowing, free of sugars and lipids.

Fermentation Broth-Based Preparation

Citric acid fermentation broth (from Aspergillus niger fermentation) can be processed to extract citric acid, which is then neutralized with potassium hydroxide or potassium carbonate.

-

- Filtration of fermentation broth to obtain citric acid solution.

- Decolorization via activated carbon treatment.

- Concentration and crystallization of citric acid.

- Dissolution and repeated ethanol extraction to purify citric acid.

- Neutralization with potassium carbonate or potassium hydroxide at 85-100°C.

- pH adjustment to 6.5-6.8 to optimize crystallization.

- Concentration under heat and vacuum to saturation.

- Cooling for crystallization of potassium citrate.

- Drying and final purification.

-

- High purity (>99.7%)

- White, non-yellowing crystals without sugar or lipid contamination.

Comparative Data Table of Preparation Methods

| Feature | Direct Neutralization Method | Ion Exchange Resin Method | Fermentation Broth Method |

|---|---|---|---|

| Raw Material | Citric acid + Potassium hydroxide | Diammonium citrate + Potassium hydroxide | Citric acid fermentation broth + Potassium salt |

| Reaction Temperature | 50°C - 100°C (optimum ~70°C) | ~70°C | 85°C - 100°C |

| pH Endpoint | ~7.5 | ~7.5 | 6.5 - 6.8 |

| Use of Reducing Agent (Glucose) | Yes (to reduce potassium chlorate) | No | No |

| Purification | Filtration, crystallization, washing, drying | Ion exchange, decolorization, filtration | Decolorization, filtration, ethanol extraction |

| Vacuum Conditions | -0.09 MPa for evaporation and crystallization | -0.085 MPa for concentration and drying | Vacuum concentration and drying |

| Yield (%) | ~69.8 - 70.3 | ~70 | Not explicitly stated, but high yield implied |

| Purity (%) | 99.7 - 99.9 (HPLC) | ≥99.8 (HPLC) | >99.7 (HPLC) |

| Product Characteristics | White crystals, fluid bed dried | White, non-yellowing crystals | White, non-yellowing crystals |

Detailed Research Findings and Notes

Potassium Chlorate Control: The presence of potassium chlorate (10-60 ppm) in potassium hydroxide raw material can lead to impurities in the final product. The addition of glucose in the reaction mixture acts as a reducing agent to convert chlorate to chloride, improving safety and purity.

Reaction Temperature Optimization: Temperatures too low (<50°C) increase cooling costs, while too high (>100°C) promote side reactions reducing yield.

Concentration Balances: Citric acid and potassium hydroxide concentrations are optimized to balance viscosity, reaction rate, and evaporation costs. Excess water leads to higher evaporation costs; too concentrated solutions are difficult to handle.

Crystallization Under Reduced Pressure: Vacuum evaporation reduces thermal degradation and energy consumption, enabling efficient crystallization.

Purification Techniques: Ion exchange resins and decolorization agents (activated carbon) are essential for pharmaceutical-grade potassium citrate to remove color and trace impurities.

Drying Methods: Fluidized bed drying and vacuum drying at controlled temperatures ensure removal of moisture without decomposition.

Chemical Reactions Analysis

Thermal Decomposition

At elevated temperatures (>275°C), potassium citrate undergoes decomposition:

This process releases potassium carbonate, carbon oxides, and water vapor, leaving a carbonaceous residue .

Aqueous Reactivity

In aqueous solutions, potassium citrate dissociates fully into potassium cations (

) and citrate anions (

):

Key reactions in solution :

-

Acid neutralization :

Reacts with strong acids (e.g., HCl) to regenerate citric acid .

-

Buffering action :

Maintains pH 6.0–7.5 in biological and industrial systems by absorbing

or

ions .

Biological Reactivity

Potassium citrate modulates urinary chemistry to prevent kidney stone formation through specific reactions:

| Parameter | Pre-Treatment | Post-Treatment | Change | Source |

|---|---|---|---|---|

| Urinary pH | 5.90 | 6.46 | +0.56 | |

| Urinary citrate (mg/day) | 470 | 700 | +49% | |

| Calcium oxalate saturation | High | Reduced | Inhibits nucleation |

Mechanisms :

-

Chelation of calcium ions :

-

Alkalinization : Increases urinary pH, solubilizing uric acid and cystine stones .

Industrial and Fire-Suppression Reactions

As a fire suppressant, potassium citrate leverages two key reactions:

-

Saponification :

-

Endothermic dehydration :

Reactivity with Other Salts

Potassium citrate participates in ion-exchange reactions:

Stability and Hygroscopicity

The monohydrate form (

) is highly hygroscopic, absorbing atmospheric moisture to form a liquid solution. This deliquescence is reversible under desiccation .

Scientific Research Applications

Medical Applications

1.1 Prevention of Kidney Stones

Potassium citrate is widely recognized for its effectiveness in preventing the formation of kidney stones, particularly in patients with hypocitraturia (low urinary citrate levels). A randomized double-blind study involving 57 patients demonstrated that potassium citrate significantly reduced stone formation rates. Over three years, patients receiving potassium citrate showed a decline in stone formation from an average of 1.2 stones per patient per year to just 0.1 stones, while the placebo group showed no significant change .

Case Study: Pediatric Use

In a study at Johns Hopkins Hospital involving children on a ketogenic diet (KD), potassium citrate was used empirically to prevent kidney stones. Among 198 children receiving potassium citrate, only 2% developed kidney stones compared to 10.5% in the control group who did not receive it. This study underscores the compound's role in urine alkalinization and stone prevention .

1.2 Blood Pressure Regulation

Research has indicated that potassium citrate can play a role in managing hypertension. A crossover study found that participants taking potassium citrate experienced significant reductions in blood pressure compared to baseline measurements, although the difference between potassium citrate and potassium chloride was not statistically significant . The study highlighted that potassium citrate also increased plasma bicarbonate levels, which may contribute to its blood pressure-lowering effects.

Nutritional Applications

2.1 Bone Health

Potassium citrate supplementation has been linked to improved calcium balance and bone health, particularly among older adults. A randomized controlled trial involving older men and women showed that those taking potassium citrate had significantly lower net acid excretion and improved calcium balance compared to a placebo group. Specifically, participants taking 90 mmol/day of potassium citrate had a positive calcium balance of 142 mg/day versus a negative balance of -80 mg/day in the placebo group .

Table: Effects of Potassium Citrate on Bone Health

| Parameter | Placebo Group (mg/day) | Potassium Citrate 60 mmol (mg/day) | Potassium Citrate 90 mmol (mg/day) |

|---|---|---|---|

| Net Calcium Balance | -80 ± 54 | Not significant | 142 ± 80 |

| Urine Calcium Excretion | - | -46 ± 15.9 | -59 ± 31.6 |

| Serum C-telopeptide | - | - | -34.6 ± 39.1 |

| Intact Parathyroid Hormone | - | - | Decreased significantly |

Industrial Applications

3.1 Food Industry

Potassium citrate is used as a food additive for its ability to act as an emulsifier and stabilizer. It helps maintain the texture and quality of processed foods, enhancing their shelf life.

3.2 Pharmaceutical Formulations

In pharmaceuticals, potassium citrate serves as an excipient in various formulations due to its solubility and ability to maintain pH levels within desired ranges.

Mechanism of Action

Potassium citrate acts as an alkalinizing agent. After oral administration, it is metabolized to bicarbonate, producing an alkaline load that elevates urinary pH and urinary citrate levels. This increase in urinary citrate helps to inhibit the crystallization of calcium oxalate and calcium phosphate, thereby preventing kidney stone formation. The compound also increases the ionization of uric acid to the more soluble urate ion .

Comparison with Similar Compounds

Chemical Composition and Physical Properties

| Property | Potassium Citrate | Potassium Chloride (KCl) | Sodium Citrate | Tripotassium Citrate |

|---|---|---|---|---|

| Formula | K₃C₆H₅O₇ | KCl | Na₃C₆H₅O₇ | K₃C₆H₅O₇·H₂O |

| Molecular Weight | 306.39 g/mol | 74.55 g/mol | 258.07 g/mol | 324.41 g/mol |

| Solubility (Water) | Highly soluble (36% K⁺) | Highly soluble | Highly soluble | Highly soluble |

| pH in Solution | Alkaline (~8–10) | Neutral (~7) | Alkaline (~8–9) | Alkaline (~8–10) |

| Key Ions | K⁺, citrate³⁻ | K⁺, Cl⁻ | Na⁺, citrate³⁻ | K⁺, citrate³⁻ |

Notes:

- Potassium citrate and sodium citrate share citrate anions but differ in cations (K⁺ vs. Na⁺), impacting their use in low-sodium diets .

- Tripotassium citrate is a monohydrate form of potassium citrate with identical pharmacological effects but distinct hygroscopicity and storage requirements .

Kidney Stone Prevention

- Potassium Citrate : Reduces calcium oxalate and uric acid stone formation by alkalinizing urine (pH >6.5) and increasing citrate excretion, which inhibits crystal aggregation .

- Sodium Citrate : Similar alkalinizing effects but contraindicated in hypertension or sodium-restricted diets .

- Potassium Chloride: No effect on urinary pH; used solely for potassium supplementation .

Bone Health

- Potassium Citrate : Inhibits osteoclastogenesis (bone resorption) in acidic microenvironments (pH 6.9) at 1.5–3 mM concentrations. Enhances the anti-resorptive effects of alendronate, a bisphosphonate, by reducing osteoclast activity by up to 60% .

- Sodium Citrate/Potassium Chloride: No demonstrated osteoprotective effects in acidic conditions .

Blood Pressure Regulation

- Potassium Citrate : Lowers systolic and diastolic blood pressure by 10–13 mmHg, comparable to potassium chloride, without chloride-associated risks (e.g., hyperchloremic acidosis) .

- Potassium Chloride : Effective for blood pressure control but may cause gastrointestinal irritation .

Research Findings on Unique Mechanisms

- Anti-Osteoclastogenesis : Potassium citrate inhibits RANKL-mediated osteoclast differentiation by suppressing NFATc1 signaling, independent of pH neutralization. This effect is absent in KCl and sodium citrate .

- Synergy with Bisphosphonates: Enhances alendronate’s efficacy in osteoclast-resistant cultures, suggesting utility in bisphosphonate-nonresponsive patients .

- Metabolic Impact : Citrate ions inhibit glycolysis in osteoclasts, reducing energy production for bone resorption .

Biological Activity

Potassium citrate is a potassium salt of citric acid that has garnered attention for its diverse biological activities, particularly in the context of bone health, urinary stone prevention, and metabolic regulation. This article synthesizes recent research findings, case studies, and data on the biological effects of potassium citrate.

Potassium citrate exhibits several mechanisms through which it exerts its biological effects:

- Alkalizing Effect : Potassium citrate acts as an alkalizing agent, helping to neutralize metabolic acidosis. This is particularly beneficial in conditions where acid-base balance is disrupted, such as in osteoporosis and kidney stone formation.

- Influence on Bone Metabolism : Studies have demonstrated that potassium citrate can enhance bone mineral density (BMD) by affecting osteoclast and osteoblast activity. It has been shown to inhibit osteoclastogenesis and promote osteoblast proliferation in acidic environments, which is crucial for maintaining bone health.

- Urinary Chemistry Modification : Potassium citrate increases urinary citrate levels while decreasing urinary calcium excretion, which is vital for preventing calcium-based kidney stones.

Osteoporosis and Bone Health

A study presented at the ECTS 2016 conference indicated that potassium citrate supplementation led to significant increases in BMD and improvements in calcium balance among both postmenopausal women and healthy young adults. The study explored the effects on human primary osteoclasts under acidic conditions, revealing that lower concentrations of potassium citrate had a non-cytotoxic alkaline effect while inhibiting osteoclast differentiation and activity .

Kidney Stone Prevention

Potassium citrate has been extensively studied for its role in preventing kidney stones. A randomized controlled trial involving 57 patients with idiopathic hypocitraturic calcium nephrolithiasis showed that those receiving potassium citrate experienced a dramatic reduction in stone formation rates—from 1.2 stones per year to 0.1 stones per year over three years .

A retrospective cohort study further confirmed these findings, demonstrating that long-term potassium citrate therapy significantly decreased urinary calcium levels and increased urinary pH, leading to a marked reduction in stone formation rates .

Summary of Key Studies on Potassium Citrate

Case Studies

- Case Study on Osteoporosis : A clinical trial evaluated the effects of potassium citrate on bone health markers in postmenopausal women. Results indicated a significant increase in BMD alongside reductions in markers of bone resorption, suggesting a protective effect against osteoporosis .

- Pediatric Study : A recent investigation focused on children with elevated urinary calcium levels aimed to assess the impact of potassium citrate on urine chemistries and acid-base balance. The study aims to identify optimal dosing strategies while monitoring potential adverse effects related to high urine pH .

Q & A

Q. How do the physicochemical properties of potassium citrate influence its application as a buffering agent in experimental models?

Potassium citrate’s buffering capacity stems from its ability to chelate metal ions and stabilize pH in solutions. Its crystalline structure and solubility (pH-dependent) make it suitable for cell culture media and biochemical assays. The FDA recognizes it as GRAS (Generally Recognized as Safe), allowing its use in biomedical research without extensive toxicity evaluations in preliminary studies . Key considerations include its decomposition at high temperatures (non-VOC) and its buffering range (pH 6.9–7.4), which aligns with physiological conditions .

Q. What distinguishes potassium citrate from sodium citrate in biomedical research applications?

Sodium citrate and potassium citrate differ in cation composition, affecting their roles in experimental systems. Potassium citrate is preferred in studies requiring reduced sodium intake (e.g., hypertension models) and exhibits superior alkalizing effects in urinary pH modulation. Sodium citrate, however, is more commonly used as a food preservative. Structurally, potassium citrate forms transparent crystals, while sodium citrate is a white powder. Functionally, potassium citrate enhances osteoblast proliferation and inhibits osteoclastogenesis, unlike sodium citrate .

Advanced Research Questions

Q. How can experimental designs evaluate potassium citrate’s dose-dependent effects on osteoclastogenesis under acidic conditions?

Methodology:

- Cell Models : Use RAW 264.7 macrophages or primary human PBMCs (peripheral blood mononuclear cells) treated with RANKL (receptor activator of nuclear factor kappa-Β ligand) to induce osteoclast differentiation .

- pH Modulation : Adjust media to pH 6.9 (simulating acidosis) and test potassium citrate concentrations (0.03–30 mM) to determine IC50 values (e.g., 4.7 mM for PBMCs) .

- Outcome Metrics : Quantify TRAcP (tartrate-resistant acid phosphatase)-positive multinucleated cells, actin ring formation, and collagen degradation via spectrophotometry or microscopy .

- Controls : Include neutral pH (7.4) and compare with sodium citrate or other alkalizing agents to isolate potassium-specific effects .

Q. What strategies resolve data gaps in potassium citrate’s endocrine disruption and neurotoxicity potential?

Approach:

- Surrogate Data : Use trisodium citrate (CAS #68-04-2) and citric acid (CAS #77-92-9) as analogs for endocrine activity (e.g., estrogen receptor binding assays) and repeated-dose neurotoxicity studies .

- QSAR Modeling : Apply quantitative structure-activity relationship tools to predict endocrine interactions based on citrate moiety reactivity .

- In Silico Screening**: Leverage databases like CosIng and EFSA guidelines to assess structural alerts for endocrine disruption .

- Validation : Conduct in vitro assays (e.g., ERα/ERβ luciferase reporter gene assays) to confirm predictions .

Q. How to optimize potassium citrate dosage in clinical trials for urinary pH management while avoiding renal toxicity?

Methodological Framework:

- Dosing Protocol : Start with 2 mEq/kg/day in divided doses, adjusting based on 24-hour urinary citrate (>320 mg/day) and pH (target 6.0–7.0) .

- Monitoring : Measure serum potassium, creatinine, and urinary electrolytes every 4 months, especially in patients with renal impairment .

- Toxicity Mitigation : Use extended-release formulations to prevent gastrointestinal irritation and hyperkalemia .

- Comparative Trials : Cross-over designs (e.g., potassium citrate vs. lemonade) with washout periods (15 days) to control confounding variables .

Q. What analytical techniques ensure potassium citrate purity and stability in pharmaceutical formulations?

Quality Control Methods:

- Pharmacopeial Standards : Follow USP, BP, or Ph. Eur. specifications for assay limits (99–100.5% anhydrous basis) and impurity thresholds (e.g., carbonates, chlorides) .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with HPLC to detect degradation products like citric acid .

- Spectroscopic Analysis : Use IR and NMR to confirm molecular structure (e.g., InChI key: PJAHUDTUZRZBKM-UHFFFAOYSA-K) .

- Batch Consistency : Implement ICP-MS (inductively coupled plasma mass spectrometry) to verify potassium content and trace metal contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.